molecular formula C15H21FN2O B5335723 1-Cyclooctyl-3-(2-fluorophenyl)urea

1-Cyclooctyl-3-(2-fluorophenyl)urea

Cat. No.: B5335723
M. Wt: 264.34 g/mol
InChI Key: SCIDETGBTNSNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclooctyl-3-(2-fluorophenyl)urea is a synthetic urea derivative offered for research and development purposes. Urea-based compounds are a significant area of investigation in medicinal chemistry, frequently explored for their potential to modulate biological targets . The cyclooctyl and 2-fluorophenyl substituents on the urea core are features that researchers can utilize to study structure-activity relationships, particularly in the design of kinase inhibitors or other targeted therapies . A closely related compound, 3-Cyclopropyl-1-(2-fluorophenyl)urea, is known in scientific literature, underscoring the research interest in this class of molecules . Recent studies on novel triazole-urea hybrid compounds have demonstrated potent and selective anti-proliferative effects against human cancer cell lines, such as hepatocellular carcinoma, by inducing apoptosis, autophagy, and DNA damage . The urea moiety is prized in drug discovery for its ability to engage targets through hydrogen bonding, often leading to enhanced selectivity and metabolic stability . This product is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclooctyl-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-13-10-6-7-11-14(13)18-15(19)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDETGBTNSNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-Cyclooctyl-3-(2-fluorophenyl)urea typically involves the reaction of cyclooctylamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Cyclooctyl-3-(2-fluorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclooctyl-3-(2-fluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Cycloalkyl Substituents

  • 1-Cyclopentyl-3-(2-fluorophenyl)urea Analogs : Replacing the cyclooctyl group with a cyclopentyl group (as in compound 4c from ) reduces steric hindrance and lipophilicity. This structural change lowers the melting point (138.7–143.7°C for 4c ) compared to cyclooctyl analogs, which generally exhibit higher melting points due to increased molecular symmetry .
  • 1-Cyclohexyl-3-(2-fluorophenyl)urea Derivatives: describes a cyclohexyl analog with a tetrazole ring, resulting in a higher molecular weight (318.35 g/mol) and altered solubility profiles.

Aromatic Ring Modifications

  • Trifluoromethyl Additions : Compound 28 from (1-Cyclooctyl-3-(2-fluoro-3-(trifluoromethyl)phenyl)urea) includes a trifluoromethyl group at the 3-position of the phenyl ring. This modification increases electron-withdrawing effects, which may improve metabolic stability and binding affinity compared to the parent compound .
  • 4-Fluorophenyl vs. 2-Fluorophenyl: highlights 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea, where the fluorine is at the 4-position.

Heterocyclic and Functional Group Additions

  • Indole Sulfonyl Derivatives : describes a compound with a benzylindole sulfonyl group, increasing molecular weight to 465.5 g/mol. Such bulky substituents may hinder membrane permeability but enhance specificity for hydrophobic binding pockets .
  • Oxadiazole-Containing Analogs : The compound in incorporates a 1,2,4-oxadiazole ring, introducing additional hydrogen-bond acceptors. This structural feature could modulate pharmacokinetic properties, such as bioavailability, compared to simpler urea derivatives .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
1-Cyclooctyl-3-(2-fluorophenyl)urea ~290 (estimated) Not reported >80 Cyclooctyl, 2-fluorophenyl
Compound 4c 386.4 138.7–143.7 86 Cyclopentyl, azetidinone, 4-fluorophenyl
Compound 28 346.3 77–185 96 Cyclooctyl, 2-fluoro-3-(trifluoromethyl)phenyl
Compound 258.3 Not reported Not reported 3-Ethylphenyl, 4-fluorophenyl

Q & A

Q. What are the established synthetic routes for 1-Cyclooctyl-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized for improved yield?

Methodological Answer: Synthesis typically involves coupling 2-fluorophenyl isocyanate with cyclooctylamine under anhydrous conditions. Key steps include:

  • Reagent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Temperature Control: Maintain 0–5°C during isocyanate addition to minimize side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires stoichiometric balance and inert atmosphere (N₂/Ar) .

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural confirmation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies urea NH peaks (δ 5.8–6.2 ppm) and fluorophenyl aromatic signals.
  • X-Ray Crystallography: SHELX software refines crystallographic data to resolve bond lengths/angles, confirming cyclooctyl chair conformation and urea planar geometry .
  • Mass Spectrometry: HRMS (ESI+) verifies molecular ion [M+H]⁺ matching theoretical mass (e.g., 305.16 g/mol).

Advanced Research Questions

Q. How do steric effects of the cyclooctyl group influence binding affinity in enzyme inhibition assays compared to smaller cycloalkyl substituents?

Methodological Answer: Comparative studies using cyclohexyl or cyclopentyl analogs reveal:

  • Steric Hindrance: Cyclooctyl’s larger van der Waals radius reduces binding to shallow enzyme pockets (e.g., kinase ATP sites).
  • Lipophilicity: LogP increases by 0.5–1.0 units vs. cyclohexyl analogs, enhancing membrane permeability but risking off-target interactions.
  • Experimental Design: Docking simulations (AutoDock Vina) paired with SPR binding assays quantify ΔG differences. For example, cyclooctyl derivatives show 2-fold lower IC₅₀ in PDE4B inhibition vs. cyclohexyl analogs .

Q. How can conflicting in vitro/in vivo pharmacokinetic data for this compound be reconciled?

Methodological Answer: Discrepancies arise from:

  • Metabolic Stability: Hepatic microsome assays (human/rat) identify cytochrome P450-mediated oxidation of the fluorophenyl group. Co-administering CYP3A4 inhibitors (e.g., ketoconazole) improves plasma half-life in rodent models.
  • Protein Binding: Equilibrium dialysis reveals >90% plasma protein binding, reducing free drug concentration in vivo. Adjust dosing regimens using allometric scaling (e.g., 5 mg/kg in mice ≈ 0.5 mg/kg in humans) .

Q. What strategies mitigate fluorescence interference in cellular assays for this urea derivative?

Methodological Answer: Fluorophenyl groups emit autofluorescence (λex/em ≈ 280/320 nm), confounding fluorescence-based readouts (e.g., Ca²⁺ imaging). Mitigation includes:

  • Alternative Assays: Use luminescence (e.g., CellTiter-Glo) or colorimetric methods (MTT).
  • Quenching Agents: Add 1 mM tryptophan to media to suppress background signals.
  • Control Experiments: Include structurally similar non-fluorescent analogs (e.g., chlorophenyl derivatives) .

Data Contradiction Analysis

Q. Why does this compound exhibit variable IC₅₀ values across kinase inhibition panels?

Methodological Answer: Variability stems from:

  • ATP Concentration: High [ATP] (1 mM) in assays reduces apparent potency for ATP-competitive inhibitors. Normalize data using Cheng-Prusoff equation.
  • Enzyme Isoforms: Selectivity profiling (e.g., against JNK1 vs. JNK3) reveals 10-fold differences due to active-site hydrophobicity.
  • Buffer Conditions: Phosphate vs. HEPES buffers alter ionic interactions; include 0.01% BSA to stabilize enzyme activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.